molecular formula C10H13NO2 B172645 (R)-3-Amino-2-benzylpropanoic acid CAS No. 183182-07-2

(R)-3-Amino-2-benzylpropanoic acid

Cat. No. B172645
M. Wt: 179.22 g/mol
InChI Key: DJYVEBBGKNAHKE-SECBINFHSA-N
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Description

(R)-3-Amino-2-benzylpropanoic acid, also known as (R)-3-amino-2-benzylpropionic acid, is an important organic compound with a wide range of applications in scientific research and biochemistry. It has been studied extensively due to its unique chemical structure and its ability to interact with a variety of other molecules.

Scientific Research Applications

  • Synthesis of Optically Active Amino Acids : Shiraiwa et al. (2002) describe the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid, using a process that involves the resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and subsequent steps to yield (R)- and (S)-forms of the target molecule (Shiraiwa, Suzuki, Sakai, Nagasawa, Takatani, Noshi, & Yamanashi, 2002).

  • Enzyme-catalyzed Synthesis : Enzymatic methods have been explored for synthesizing chiral precursors of β-substituted-γ-amino acids. A study by Mukherjee and Martínez (2011) demonstrates the use of commercial lipases for this purpose, showcasing the efficiency of biocatalysis in the synthesis of these compounds (Mukherjee & Martínez, 2011).

  • Synthesis of Fluorescent Probes : A study by Setsukinai et al. (2003) discusses the synthesis of novel fluorescence probes that can detect reactive oxygen species. This highlights the potential of derivatives of amino acids like (R)-3-amino-2-benzylpropanoic acid in developing tools for biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

  • Biocatalytic Routes in Chemical Synthesis : The versatility of amino acids in chemical synthesis is further highlighted in studies like those by Brem et al. (2009), who developed multistep enzymatic procedures for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids (Brem, Paizs, Toșa, Vass, & Irimie, 2009).

  • Application in Metal Ion Sensing : Majumdar et al. (2017) synthesized α-amino acid-derived benzimidazole-linked rhodamines for selective sensing of Al3+ ions in aqueous solutions, demonstrating the application of amino acid derivatives in the development of chemical sensors (Majumdar, Mondal, Daniliuc, Sahu, Ganguly, Ghosh, Ghosh, & Ghosh, 2017).

  • Chemical Synthesis of Chiral Compounds : The compound and its derivatives have been utilized in the synthesis of chiral compounds, as evidenced by a study on asymmetric synthesis by Avenoza et al. (2000), which discusses the synthesis of enantiomerically pure α-methyl-β-phenylserine, a quaternary α-amino acid (Avenoza, Cativiela, Corzana, Peregrina, & Zurbano, 2000).

properties

IUPAC Name

(2R)-2-(aminomethyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVEBBGKNAHKE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446774
Record name (R)-3-Amino-2-benzylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-2-benzylpropanoic acid

CAS RN

183182-07-2
Record name (R)-3-Amino-2-benzylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AA LudwigÚD'Souza, AJ Robinson… - Journal of the Chemical …, 1998 - pubs.rsc.org
3-Aminopropanoic acid derivatives with a phenyl, 4-hydroxyphenyl, benzyl or indol-3-yl substituent at C-2 can be prepared enantioselectively by routes involving electrophilic attack of …
Number of citations: 0 pubs.rsc.org
S Wang, Y Nian, S Zhou, J Wang… - The Journal of Organic …, 2018 - ACS Publications
We report the first purely chemical method for the resolution of C,N-unprotected racemic α-substituted β-amino acids (β 2 -AAs) using thermodynamically stable and recyclable chiral …
Number of citations: 6 pubs.acs.org
Y Guo, G Shao, L Li, W Wu, R Li, J Li… - Advanced Synthesis …, 2010 - Wiley Online Library
A new strategy was developed for the synthesis of a valuable class of α‐aminomethylacrylates via the Baylis–Hillman reaction of different aldehydes with methyl acrylate followed by …
Number of citations: 37 onlinelibrary.wiley.com
Y Bandala, G Reyes‐Rangel… - European Journal of …, 2014 - Wiley Online Library
The use of enantiopure trans‐hexahydrobenzoxazolidinones as chiral auxiliaries in the enantioselective synthesis of two β 2 ‐amino acids containing proteinogenic side chains (β 2 ‐…

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